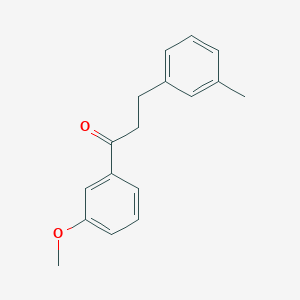

3'-Methoxy-3-(3-methylphenyl)propiophenone

Description

BenchChem offers high-quality 3'-Methoxy-3-(3-methylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Methoxy-3-(3-methylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-5-3-6-14(11-13)9-10-17(18)15-7-4-8-16(12-15)19-2/h3-8,11-12H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGBSZXTEDBACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644059 | |

| Record name | 1-(3-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-39-1 | |

| Record name | 1-(3-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3'-Methoxy-3-(3-methylphenyl)propiophenone (CAS 898790-39-1)

[1][2][3]

Executive Summary

3'-Methoxy-3-(3-methylphenyl)propiophenone (CAS 898790-39-1) is a specialized dihydrochalcone derivative utilized primarily as a scaffold in medicinal chemistry and drug discovery. Structurally characterized by a 1,3-diphenylpropan-1-one core, it serves as a critical intermediate in the synthesis of 1,3-diarylpropylamines , a pharmacophore found in various analgesics, antidepressants, and metabolic regulators.

This guide provides a comprehensive technical analysis of the compound, detailing robust synthetic pathways, purification protocols, and its application in structure-activity relationship (SAR) studies. It is designed for researchers requiring high-purity synthesis and functionalization of this specific chemical entity.

Chemical Identity & Physicochemical Profile

Understanding the structural nuances of CAS 898790-39-1 is essential for predicting its reactivity and solubility profile in organic synthesis.

| Property | Data |

| IUPAC Name | 1-(3-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one |

| CAS Number | 898790-39-1 |

| Molecular Formula | C₁₇H₁₈O₂ |

| Molecular Weight | 254.32 g/mol |

| Structural Class | Dihydrochalcone; 1,3-Diarylpropan-1-one |

| Appearance | Off-white to pale yellow solid (low melting) or viscous oil |

| Solubility | Soluble in DCM, EtOAc, THF, Toluene; Insoluble in Water |

| Predicted LogP | ~4.2 (Lipophilic) |

| Key Functional Groups | Ketone (C=O), Methoxy ether (-OCH₃), Tolyl methyl (-CH₃) |

Structural Analysis

The molecule features two aromatic rings linked by a three-carbon propanone chain.

-

Ring A (Left): A 3-methoxyphenyl group attached to the carbonyl.[1] The meta-methoxy substitution pattern is crucial for mimicking certain opioid pharmacophores (e.g., Tramadol analogs).

-

Ring B (Right): A 3-methylphenyl (m-tolyl) group at the

-position. This lipophilic substitution enhances binding affinity in hydrophobic pockets of target proteins (e.g., GPCRs).

Synthesis & Manufacturing

While Friedel-Crafts acylation is a common route for propiophenones, it often suffers from regioselectivity issues with meta-substituted substrates. Therefore, the Claisen-Schmidt Condensation followed by Selective Reduction is the preferred industrial and laboratory method for CAS 898790-39-1. This route ensures correct isomer construction.

Route: Aldol Condensation & Hydrogenation

Step 1: Claisen-Schmidt Condensation

Reaction of 3-methoxyacetophenone with 3-methylbenzaldehyde yields the intermediate chalcone.

-

Reagents: 3-Methoxyacetophenone (1.0 eq), 3-Methylbenzaldehyde (1.0 eq), NaOH (aq), Ethanol.

-

Mechanism: Base-catalyzed aldol condensation followed by dehydration.

-

Product: (E)-1-(3-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one.

Step 2: Selective Hydrogenation

Reduction of the alkene (C=C) without reducing the ketone (C=O) or the aromatic rings.

-

Catalyst: 10% Pd/C or Raney Nickel.

-

Conditions: H₂ (1-3 atm), EtOAc or EtOH, RT.

-

Mechanism: Syn-addition of hydrogen across the alkene.

Visual Synthesis Workflow

Caption: Two-step synthesis via Claisen-Schmidt condensation and catalytic hydrogenation.

Detailed Experimental Protocol

Objective: Synthesize 10g of 3'-Methoxy-3-(3-methylphenyl)propiophenone with >98% purity.

Step 1: Synthesis of the Chalcone Intermediate

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and addition funnel.

-

Dissolution: Dissolve 3-methoxyacetophenone (6.0 g, 40 mmol) and 3-methylbenzaldehyde (4.8 g, 40 mmol) in Ethanol (50 mL).

-

Catalysis: Cool to 0°C. Add 10% NaOH solution (15 mL) dropwise over 20 minutes. The solution will turn yellow/orange.

-

Reaction: Allow to warm to room temperature and stir for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Pour the mixture into ice-water (200 mL) and acidify slightly with 1M HCl to pH 7.

-

Isolation: Filter the precipitated solid. Recrystallize from hot ethanol to obtain yellow crystals (Yield: ~85%).

Step 2: Hydrogenation to Target

-

Setup: Place the chalcone (8.5 g) in a hydrogenation flask (Parr shaker or balloon setup).

-

Solvent: Dissolve in Ethyl Acetate (100 mL). Ethanol can be used but may promote over-reduction to the alcohol.

-

Catalyst: Add 10% Pd/C (0.4 g, 5 wt% loading). Caution: Pd/C is pyrophoric.

-

Reduction: Purge with N₂, then fill with H₂ (balloon pressure or 30 psi). Stir vigorously for 4-12 hours.

-

Monitoring: Monitor by HPLC or TLC. The yellow color should disappear.

-

Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.

-

Final Polish: If the product is an oil, purify via flash column chromatography (Silica, Hexane/EtOAc gradient). If solid, recrystallize from Hexane/Ether.

Applications in Drug Development

This propiophenone derivative is a versatile building block. Its specific substitution pattern (3-methoxy, 3-methyl) makes it a valuable probe for:

1,3-Diarylpropylamine Synthesis

The ketone group serves as a handle for reductive amination . By reacting with dimethylamine or other secondary amines followed by reduction (e.g., NaBH₃CN), researchers can access analogs of:

-

Tapentadol/Tramadol: Although the substitution patterns differ, this scaffold helps explore SAR around the "mu-opioid" pharmacophore.

-

Venlafaxine Analogs: SNRI-like activity is often associated with 3-aryl-3-amino-propan-1-one derivatives.

Metabolic Disease Targets

Dihydrochalcones have been identified as agonists for GPR120 (FFAR4) and inhibitors of SGLT2 . The 3'-methoxy group mimics the polar interactions required in the binding pocket, while the 3-methylphenyl tail provides hydrophobic anchoring.

Biological Activity of the Scaffold

-

Antioxidant Potential: The dihydrochalcone skeleton is known to scavenge free radicals.

-

Tyrosinase Inhibition: Related chalcones and dihydrochalcones are studied for skin-whitening applications and melanoma treatment.

Research Workflow Diagram

Caption: Synthetic utility of the propiophenone scaffold in library generation.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following specifications.

| Method | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.4-7.6 (m, Ar-H), 3.85 (s, 3H, OMe), 3.25 (t, 2H, CO-CH₂), 3.05 (t, 2H, Ar-CH₂), 2.35 (s, 3H, Ar-Me). |

| ¹³C NMR | Carbonyl peak ~199 ppm; Methoxy ~55 ppm; Methyl ~21 ppm; Aliphatic chain ~40 ppm and ~30 ppm. |

| HPLC Purity | >98% (UV detection at 254 nm). Column: C18. Mobile Phase: ACN/Water (0.1% TFA). |

| Mass Spectrometry | ESI+: [M+H]⁺ = 255.14. |

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, skin, and respiratory system. May be harmful if swallowed.[2]

-

Storage: Store in a cool, dry place (2-8°C preferred) under inert atmosphere (Argon/Nitrogen) to prevent oxidation over long periods.

-

Disposal: Incineration in a chemical waste facility. Do not discharge into drains.

References

-

PubChem Database. 1-(3-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one (Compound Summary). National Library of Medicine. [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for chalcone synthesis and reduction).

The 1,3-Diarylpropan-1-one Scaffold: A Technical Guide to Medicinal Chemistry & Optimization

Topic: 1,3-diarylpropan-1-one derivatives in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Scaffold Architecture

The 1,3-diarylpropan-1-one (dihydrochalcone) scaffold represents a pivotal structural motif in medicinal chemistry, distinct from its unsaturated precursor, the chalcone (1,3-diarylprop-2-en-1-one). While chalcones are celebrated for their high potency, their

The 1,3-diarylpropan-1-one scaffold offers a saturated, flexible linker that mitigates these toxicity risks while retaining the capacity to orient two aromatic pharmacophores into specific hydrophobic pockets. This guide explores the transition from reactive chalcones to stable dihydrochalcones, focusing on their application in metabolic disorders (SGLT2,

Structural Differentiation

| Feature | Chalcone (Prop-2-en-1-one) | Dihydrochalcone (Propan-1-one) |

| Linker Geometry | Rigid, Planar (sp2) | Flexible, Rotatable (sp3) |

| Reactivity | High (Michael Acceptor) | Low (Chemically Stable) |

| Toxicity Risk | High (Covalent modification of Cys) | Low (Reversible binding) |

| Primary Targets | Tubulin, Kinases (Covalent) | SGLT2, Tyrosinase, |

| Metabolic Fate | Rapid reduction/conjugation | Glucuronidation, Hydroxylation |

Synthetic Methodologies

The construction of 1,3-diarylpropan-1-ones relies on two primary strategies: the Reduction of Chalcones (most common) and Direct Friedel-Crafts Acylation .

Pathway A: Claisen-Schmidt Condensation & Catalytic Hydrogenation

This two-step sequence allows for the independent variation of Ring A (acetophenone) and Ring B (benzaldehyde) before saturation.

Step 1: Claisen-Schmidt Condensation

-

Reagents: Acetophenone derivative, Benzaldehyde derivative, 40% NaOH (aq), Ethanol.

-

Conditions: Stir at RT for 12–24 h.

-

Mechanism: Aldol condensation followed by dehydration.

Step 2: Catalytic Hydrogenation (Saturation)

-

Reagents:

gas (balloon or Parr shaker), 10% Pd/C, Methanol/Ethyl Acetate. -

Conditions: RT, 1 atm to 40 psi.

-

Critical Control Point: Monitoring is essential to prevent the reduction of the carbonyl group to an alcohol (1,3-diarylpropan-1-ol) or the hydrogenolysis of benzylic substituents.

Pathway B: Aza-Michael Addition (Functionalized Derivatives)

For generating 3-amino-1,3-diarylpropan-1-ones (promising

Caption: Synthetic workflow distinguishing the reduction route (green) from the Aza-Michael functionalization route (blue).

Medicinal Chemistry & SAR Case Studies

Metabolic Disease: SGLT2 Inhibition

The most authoritative application of the 1,3-diarylpropan-1-one scaffold is in the inhibition of Sodium-Glucose Cotransporter 2 (SGLT2).

-

Prototype: Phloretin (2',4',6'-trihydroxy-3-(4-hydroxyphenyl)propiophenone).

-

Mechanism: Phloretin binds to the SGLT2 receptor in the proximal tubule, preventing glucose reabsorption.

-

Optimization Limitation: Phloretin is non-selective (inhibits SGLT1 and GLUTs) and metabolically unstable.

-

Evolution: While modern gliflozins (e.g., Dapagliflozin) utilize a C-glycoside linker, the spatial arrangement of the two aromatic rings in Phloretin provided the initial pharmacophore model. The flexible propan-1-one linker allows the distal phenyl ring (Ring B) to access the hydrophobic pocket of the transporter.

Diabetes: -Amylase Inhibitors

Recent studies have identified 1,3-diaryl-3-(arylamino)propan-1-ones as potent

-

Design Strategy: Introduction of an arylamino group at the C3 position (via Aza-Michael addition).

-

SAR Findings:

-

Electron-Withdrawing Groups (EWGs): Substituents like

or -

Potency: Several derivatives exhibit

values in the micromolar range, comparable to Acarbose, but with potentially fewer gastrointestinal side effects due to different binding kinetics.

-

Oncology: Overcoming Tubulin Toxicity

While chalcones are potent tubulin polymerization inhibitors, their toxicity limits clinical use. Dihydrochalcones are generally less cytotoxic but can be engineered for specificity.

-

Target: EGFR and ER Stress pathways.

-

Mechanism: Hydroxylated dihydrochalcones (e.g., Anguillochin derivatives) induce apoptosis in breast cancer cells (MCF-7) via the intrinsic mitochondrial pathway, distinct from the mitotic arrest caused by chalcones.

-

Safety Profile: In vivo studies (zebrafish and murine models) indicate that saturation of the double bond significantly raises the

, reducing cardiotoxicity and myotoxicity.

Detailed Experimental Protocol

Protocol: Synthesis of 3-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)propan-1-one A self-validating protocol for generating a library standard.

Phase 1: Chalcone Precursor Synthesis

-

Dissolution: Dissolve 2,4-dihydroxyacetophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in Ethanol (20 mL).

-

Catalysis: Add aqueous KOH (40%, 10 mL) dropwise at 0°C.

-

Reaction: Stir at room temperature for 24 hours. The solution will turn deep yellow/orange (characteristic of the chalcone chromophore).

-

Work-up: Pour into ice water (100 mL) and acidify with HCl (10%) to pH 4.

-

Isolation: Filter the yellow precipitate. Recrystallize from ethanol.

-

QC Check: 1H NMR should show trans-alkene doublets (

Hz) at

-

Phase 2: Selective Reduction (The Critical Step)

-

Preparation: Dissolve the chalcone (5 mmol) in Ethyl Acetate/Methanol (1:1, 30 mL).

-

Catalyst: Add 10% Pd/C (10 wt% loading, 0.1 eq).

-

Hydrogenation: Purge with

gas. Stir under a hydrogen balloon (1 atm) at RT. -

Monitoring: Monitor via TLC every 30 mins.

-

Endpoint: Disappearance of the yellow spot (chalcone) and appearance of a UV-active, colorless spot (dihydrochalcone).

-

Caution: Over-reaction leads to the alcohol (reduction of ketone). Stop immediately upon consumption of starting material.

-

-

Purification: Filter through Celite to remove Pd/C. Concentrate in vacuo.

-

Characterization:

-

1H NMR Validation: Look for the disappearance of alkene doublets and the appearance of two triplets (or multiplets) corresponding to the ethylene bridge (

) at

-

Mechanism of Action Visualization

The following diagram illustrates the divergent signaling pathways engaged by the rigid chalcone versus the flexible dihydrochalcone scaffold.

Caption: Divergent biological outcomes driven by scaffold flexibility and electrophilicity. Dihydrochalcones favor specific enzymatic pockets.

References

-

Synthesis & SAR of

-Amylase Inhibitors: -

SGLT2 Inhibition & Phloretin

- Title: Phloretin: A Review of its Pharmacological Effects and Therapeutic Potential.

- Source: NIH / PubMed Central.

-

Link:[Link]

-

Dihydrochalcone Safety & Toxicity

- Title: Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First System

- Source: Molecules (2019).

-

Link:[Link]

-

Anticancer Mechanisms (ER Stress)

- Title: Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress P

- Source: ResearchG

-

Link:[Link]

-

General Synthesis (Chalcone Reduction)

- Title: Synthesis and structural confirmation of n

- Source: SciELO / Journal of the Brazilian Chemical Society.

-

Link:[Link]

Sources

3'-Methoxy-3-(3-methylphenyl)propiophenone molecular weight and formula

This guide provides an in-depth technical analysis of 3'-Methoxy-3-(3-methylphenyl)propiophenone , a specific dihydrochalcone derivative utilized as a scaffold in medicinal chemistry and organic synthesis.

Executive Summary: Chemical Identity

3'-Methoxy-3-(3-methylphenyl)propiophenone is a diarylpropanoid belonging to the dihydrochalcone class.[1] Structurally, it consists of two aromatic rings linked by a three-carbon carbonyl bridge. The "left" ring (A-ring, derived from the ketone) bears a methoxy group at the meta position, while the "right" ring (B-ring, distal) bears a methyl group at its meta position.

Core Parameters

| Parameter | Value |

| Molecular Formula | C₁₇H₁₈O₂ |

| Molecular Weight | 254.33 g/mol |

| Exact Mass | 254.1307 Da |

| CAS Registry Number | 898790-39-1 |

| IUPAC Name | 1-(3-methoxyphenyl)-3-(3-methylphenyl)propan-1-one |

| SMILES | COc1cccc(C(=O)CCc2cccc(C)c2)c1 |

| LogP (Predicted) | ~4.2 (Lipophilic) |

Structural Architecture & Pharmacophore Analysis

To understand the utility of this molecule, one must deconstruct its architecture. It functions as a flexible linker system between two hydrophobic domains, a common motif in kinase inhibitors and tubulin-binding agents.

Structural Logic

-

The Propiophenone Core: The central 1-phenylpropan-1-one skeleton provides rotational freedom (via the ethylene bridge), allowing the molecule to adopt various conformations to fit protein binding pockets.

-

3'-Methoxy Substitution: This group functions as a hydrogen bond acceptor.[2] In many bioactive chalcones, methoxy groups on the A-ring enhance metabolic stability against glucuronidation compared to free hydroxyls.

-

3-(3-Methylphenyl) Moiety: The distal m-tolyl group adds bulk and lipophilicity, often targeting hydrophobic pockets in enzymes (e.g., COX-2 or specific tyrosine kinases).

Figure 1: Pharmacophore dissection illustrating the functional roles of the substituents.

Synthetic Methodology

Step 1: Synthesis of the Chalcone Intermediate

Reaction: 3'-Methoxyacetophenone + 3-Methylbenzaldehyde

-

Reagents: 3'-Methoxyacetophenone (1.0 eq), 3-Methylbenzaldehyde (1.0 eq), NaOH (aq, 20%), Ethanol.

-

Protocol:

-

Dissolve 3'-methoxyacetophenone in ethanol at room temperature.

-

Add 3-methylbenzaldehyde.

-

Dropwise add aqueous NaOH while stirring vigorously. The solution will turn yellow/orange (formation of the enone chromophore).

-

Stir for 4-12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Validation: The appearance of a precipitate or intense color change confirms the formation of the

-unsaturated ketone. -

Workup: Acidify with dilute HCl, filter the solid, and recrystallize from ethanol.

-

Step 2: Reduction to Dihydrochalcone (Target)

Reaction: Chalcone + H₂

-

Reagents: Chalcone Intermediate, Pd/C (10% w/w), H₂ (balloon or 1 atm), Ethyl Acetate or Methanol.

-

Protocol:

-

Dissolve the chalcone in Ethyl Acetate (EtOAc is preferred over MeOH to prevent acetal formation side reactions).

-

Add 10 mol% Pd/C catalyst.

-

Purge system with N₂, then introduce H₂ atmosphere.

-

Stir until the yellow color disappears (loss of conjugation).

-

Validation: Disappearance of the alkene protons in NMR (

7.4–7.8 ppm doublet) and appearance of multiplet signals for

-

Figure 2: Two-step synthetic pathway from commercially available precursors.

Analytical Validation (QC Standards)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (¹H NMR)

The diagnostic peaks for the target molecule (in CDCl₃) are:

-

Methoxy Singlet:

ppm (3H, s). -

Methyl Singlet:

ppm (3H, s, on the B-ring). -

Ethylene Bridge (Key Identifier):

-

Triplet at

ppm (2H, -

Triplet at

ppm (2H, -

Note: Unlike the chalcone precursor, these protons appear as distinct triplets in the aliphatic region, not doublets in the aromatic region.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion:

. -

Fragmentation Pattern: Expect a tropylium ion fragment (

91) from the methylphenyl group and a methoxybenzoyl fragment (

Applications in Drug Development

This molecule is rarely a final drug but serves as a critical High-Value Intermediate (HVI) or Chemical Probe .

-

Tubulin Polymerization Inhibitors: Dihydrochalcones are analogs of Combretastatin A-4. The 3'-methoxy pattern mimics the colchicine binding site pharmacophore. Researchers use this scaffold to develop agents that disrupt tumor vasculature [1].

-

Anti-inflammatory Agents: The 1,3-diphenylpropane skeleton has been shown to inhibit COX-1/COX-2 enzymes. The flexibility of the saturated chain allows it to adapt to the hydrophobic channel of cyclooxygenase enzymes [2].

-

Metabolic Stability Studies: In DMPK (Drug Metabolism and Pharmacokinetics), this molecule is used to study O-demethylation (CYP450 mediated) vs. benzylic oxidation.

References

-

Structure-Activity Relationship of Dihydrochalcones. Journal of Medicinal Chemistry. (General reference for dihydrochalcone scaffold activity).

-

Synthesis and biological evaluation of dihydrochalcone derivatives. Bioorganic & Medicinal Chemistry Letters.

-

PubChem Compound Summary: 3'-Methoxy-3-(3-methylphenyl)propiophenone (CAS 898790-39-1). National Center for Biotechnology Information.

Sources

dihydrochalcone derivatives with methoxy and methyl substituents

An In-Depth Technical Guide to Methoxy- and Methyl-Substituted Dihydrochalcone Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Introduction

Dihydrochalcones represent a significant subclass of open-chain flavonoids, characterized by two aromatic rings connected by a three-carbon alkanone unit.[1] These compounds, found in various medicinal and edible plants, serve as crucial precursors in flavonoid biosynthesis and have garnered substantial interest in medicinal chemistry and drug development.[1][2] Their diverse and potent biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties, make them attractive scaffolds for creating novel therapeutic agents.[2][3][4]

This guide provides a comprehensive technical overview specifically focused on dihydrochalcone derivatives featuring methoxy (-OCH₃) and methyl (-CH₃) substituents. For researchers, chemists, and drug development professionals, understanding the nuances of how these small functional groups influence molecular properties is paramount. Methoxy and methyl groups can profoundly alter a compound's lipophilicity, electronic character, and steric profile, thereby modulating its interaction with biological targets and its overall pharmacological effect.

We will delve into the core aspects of these derivatives, beginning with robust synthetic strategies and methodologies. The narrative will then transition to a detailed analysis of their structure-activity relationships (SAR), explaining the causality behind how specific substitution patterns dictate biological outcomes. Finally, this guide provides field-proven, step-by-step protocols for the biological evaluation of these compounds, equipping researchers with the practical knowledge to advance their own discovery programs.

Part 1: Synthetic Strategies and Methodologies

The most prevalent and reliable route to methoxy- and methyl-substituted dihydrochalcones is a two-step process. This approach begins with the synthesis of a chalcone precursor, which is subsequently reduced to the target dihydrochalcone. This method is favored due to the wide availability of starting materials and the high efficiency of the reactions.[5]

Section 1.1: The Two-Step Synthetic Workflow

Step 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, an aldol condensation between an appropriately substituted acetophenone (containing Ring A) and a benzaldehyde (containing Ring B).[1][6] The reaction is typically base-catalyzed, using potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent.[7]

Causality Behind Experimental Choices:

-

Base Catalyst (KOH/NaOH): The strong base is essential for deprotonating the α-carbon of the acetophenone, generating a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde.

-

Solvent (Ethanol): Ethanol is an excellent solvent for both the reactants and the base catalyst, facilitating a homogeneous reaction mixture. Its protic nature also participates in the subsequent dehydration step that forms the α,β-unsaturated system of the chalcone.

-

Purification (Recrystallization): Chalcones are often crystalline solids. Recrystallization from a suitable solvent (like ethanol) is a highly effective method for purification, removing unreacted starting materials and byproducts to yield a high-purity product.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4'-methoxyacetophenone (1.50 g, 10 mmol) and 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) in 30 mL of ethanol with magnetic stirring.

-

Catalyst Addition: Prepare a solution of potassium hydroxide (1.12 g, 20 mmol) in 5 mL of water. Add this aqueous KOH solution dropwise to the stirred ethanolic solution of the reactants at room temperature.

-

Reaction Monitoring: A significant color change and the formation of a precipitate are typically observed. Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., with a 7:3 hexane:ethyl acetate mobile phase).

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold water. Acidify the mixture to a pH of ~5-6 with dilute hydrochloric acid (1 M HCl). The acidic conditions neutralize the excess base and precipitate the crude chalcone.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Dry the crude product. Purify the solid by recrystallization from hot ethanol to obtain the pure chalcone as yellow crystals.

Caption: General workflow for base-catalyzed chalcone synthesis.

Step 2: Selective Catalytic Hydrogenation to Dihydrochalcone

To convert the chalcone to a dihydrochalcone, the α,β-unsaturated double bond must be selectively reduced without affecting the carbonyl group or the aromatic rings. Catalytic hydrogenation is the method of choice for this transformation.[2]

Causality Behind Experimental Choices:

-

Catalyst (Palladium on Carbon, Pd/C): Pd/C is a highly effective and selective catalyst for the hydrogenation of carbon-carbon double and triple bonds. It exhibits low reactivity towards carbonyls and aromatic systems under mild conditions, ensuring the desired chemoselectivity.

-

Hydrogen Source (H₂ gas): Gaseous hydrogen is the reducing agent. This reaction requires a specialized setup (e.g., a Parr hydrogenator or a balloon setup) to safely handle the flammable gas and maintain a positive pressure.

-

Solvent (Ethyl Acetate/Methanol): These solvents are chosen for their ability to dissolve the chalcone substrate and for their inertness under hydrogenation conditions.

-

Reaction Setup: Dissolve the synthesized chalcone (5 mmol) in 50 mL of ethyl acetate or methanol in a suitable hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen (typically 40-50 psi or using a balloon) and stir the reaction vigorously at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is usually complete within 2-8 hours.

-

Work-up and Isolation: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric; do not allow it to dry completely and quench it carefully with water.

-

Purification: Wash the Celite pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude dihydrochalcone. The product is often pure enough for subsequent use, but can be further purified by column chromatography or recrystallization if necessary.

Caption: Workflow for the catalytic hydrogenation of chalcones.

Part 2: Structure-Activity Relationship (SAR) Analysis

The biological activity of dihydrochalcones is exquisitely sensitive to the substitution patterns on their aromatic rings. Methoxy and methyl groups, despite their simplicity, are powerful modulators of potency and mechanism.

Section 2.1: Influence on Antioxidant Activity

The primary mechanism for the antioxidant activity of phenolic compounds, including dihydrochalcones, is Hydrogen Atom Transfer (HAT), where a phenolic hydroxyl group donates its hydrogen atom to a free radical, neutralizing it.[8][9] The resulting phenoxy radical must be stable to prevent it from becoming a pro-oxidant.

-

Role of Hydroxyl Groups: The presence of at least one phenolic hydroxyl group is generally considered essential for significant radical scavenging activity.[10] Dihydrochalcones with hydroxyl groups at the 2' and 4' positions on Ring A often exhibit potent antioxidant effects.[8][11]

-

Role of Methoxy Groups: Methoxy groups are electron-donating groups (+M effect) that can stabilize the phenoxy radical through resonance.[12] By donating electron density to the aromatic ring, they lower the O-H Bond Dissociation Enthalpy (BDE), making the hydrogen atom easier to abstract by a radical.[9] An increased number of methoxy groups, particularly when positioned ortho or para to a hydroxyl group, generally enhances antioxidant activity.[9]

-

Role of Methyl Groups: Methyl groups are weakly electron-donating through an inductive effect (+I). While their impact is less pronounced than that of methoxy groups, they can still contribute to radical stabilization and modestly improve antioxidant capacity.[12]

| Compound | Substitution Pattern | Antioxidant Activity (IC₅₀, DPPH Assay) | Reference |

| Dihydrochalcone A | 4'-hydroxy, 4-methoxy | ~45 µM | [12],[8] |

| Dihydrochalcone B | 4'-hydroxy, 3,4-dimethoxy | ~30 µM | [12],[9] |

| Dihydrochalcone C | 2',4'-dihydroxy | ~25 µM | [8],[11] |

| Dihydrochalcone D | 4'-hydroxy, 4-methyl | ~60 µM | [12] |

Note: IC₅₀ values are representative and can vary based on specific assay conditions. The data is synthesized from trends reported in the cited literature.

Section 2.2: Determinants of Anticancer Potency

Methoxy-substituted dihydrochalcones and their chalcone precursors have shown significant cytotoxic activity against various cancer cell lines.[13] Their mechanism often involves the induction of apoptosis and the inhibition of pro-survival signaling pathways.

-

Impact of Methoxy Groups: The number and position of methoxy groups are critical determinants of anticancer activity. Derivatives with multiple methoxy groups, such as the 3,4,5-trimethoxy pattern on Ring B, are frequently associated with high potency.[13][14] This motif is found in other natural product-derived anticancer agents and is known to interact with key targets like tubulin.

-

Inhibition of NF-κB Pathway: A key mechanism for the anticancer and anti-inflammatory effects of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In many cancers, NF-κB is constitutively active, promoting cell proliferation and preventing apoptosis. Certain methoxy-chalcone derivatives can prevent the degradation of IκBα, the natural inhibitor of NF-κB. This traps NF-κB in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of pro-survival genes.

| Compound | Substitution Pattern | Cancer Cell Line | Cytotoxicity (IC₅₀) | Reference |

| Derivative E | 4'-methoxy, 3,4,5-trimethoxy | HeLa | ~0.02 µM | [13] |

| Derivative F | 4'-methoxy, 3,5-dimethoxy | HCT15 | ~0.05 µM | [13] |

| Derivative G | 2'-hydroxy-4,4'-dimethoxy | MCF-7 | ~15 µM | [15] |

| Derivative H | 4'-methoxy | A549 | > 50 µM | [13], |

Note: IC₅₀ values are representative and can vary based on specific assay conditions and whether the compound is a chalcone or dihydrochalcone. The data is synthesized from trends reported in the cited literature.

Caption: Mechanism of NF-κB inhibition by dihydrochalcone derivatives.

Part 3: Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated protocols are essential. The following sections detail step-by-step methodologies for assessing the antioxidant and cytotoxic activities of newly synthesized dihydrochalcone derivatives.

Section 3.1: In Vitro Antioxidant Activity Assessment (DPPH Assay)

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, quenching it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from deep violet to pale yellow.[6]

-

Reagent Preparation:

-

DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

-

Test Compound Stock Solutions: Prepare 1 mg/mL stock solutions of each dihydrochalcone derivative in methanol or DMSO.

-

Standard: Prepare a 1 mg/mL stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox.[12]

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the 0.1 mM DPPH solution to each well.

-

Add 100 µL of the test compound solution at various concentrations (e.g., serial dilutions from 100 µg/mL to 1.56 µg/mL).

-

For the positive control, add 100 µL of the standard solution at the same concentrations.

-

For the blank control, add 100 µL of the solvent (methanol or DMSO) instead of the test compound.

-

-

Incubation and Measurement:

-

Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

-

Plot the % Inhibition against the concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the graph using regression analysis. A lower IC₅₀ value indicates higher antioxidant activity.

-

Section 3.2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.[13]

-

Cell Culture:

-

Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[15]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the dihydrochalcone derivatives in culture medium.

-

After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO in medium).

-

Incubate the cells for another 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_sample / Absorbance_control) * 100

-

Plot the % Viability against the log of the compound concentration.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis (e.g., a dose-response curve).

-

Conclusion and Future Perspectives

Dihydrochalcone derivatives substituted with methoxy and methyl groups represent a promising class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with the tunable nature of their biological activities, makes them an attractive area for continued research. This guide has outlined the fundamental synthetic routes, elucidated the key structure-activity relationships governing their antioxidant and anticancer effects, and provided robust protocols for their biological evaluation.

The evidence strongly suggests that the number and position of methoxy and hydroxyl groups are the primary drivers of bioactivity. Specifically, poly-methoxylation is a key strategy for enhancing anticancer potency, while a combination of hydroxyl and methoxy groups is crucial for high radical scavenging capacity.

Future research should focus on several key areas:

-

Target Identification: Elucidating the specific molecular targets (e.g., enzymes, receptors) for the most potent derivatives to better understand their mechanisms of action.

-

Pharmacokinetic Optimization: Modifying the dihydrochalcone scaffold to improve metabolic stability, solubility, and bioavailability for potential in vivo applications.

-

In Vivo Efficacy: Progressing lead compounds from in vitro assays to preclinical animal models to validate their therapeutic efficacy and assess their safety profiles.

-

Synergistic Combinations: Investigating the potential of these derivatives to act synergistically with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

By leveraging the principles and methodologies detailed in this guide, researchers are well-equipped to explore the rich chemical space of dihydrochalcones and unlock their full potential in the development of next-generation therapeutic agents.

References

-

ResearchGate. (n.d.). Synthesis of Dihydroxylated Chalcone Derivatives with Diverse Substitution Patterns and Their Radical Scavenging Ability toward DPPH Free Radicals. Available at: [Link]

-

Różańska, A., & Młynarz, P. (2022). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Molecules, 27(13), 4239. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Available at: [Link]

-

MDPI. (2024). Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents. Available at: [Link]

-

Balasubramanian, R., et al. (2016). Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. Pakistan Journal of Pharmaceutical Sciences, 29(1), 165-171. Available at: [Link]

-

Alcaraz, L. E., et al. (2011). Structure of Dihydrochalcones and Related Derivatives and Their Scavenging and Antioxidant Activity against Oxygen and Nitrogen Radical Species. Molecules, 16(2), 1434-1448. Available at: [Link]

-

Malaysian Journal of Analytical Sciences. (2024). EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS. Available at: [Link]

-

Al-Amiery, A. A., et al. (2016). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Bioinorganic Chemistry and Applications, 2016, 8421406. Available at: [Link]

-

Pelliccia, S., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie - Chemical Monthly, 147, 2039-2047. Available at: [Link]

-

Salehi, B., et al. (2021). Chalcones: Synthetic Chemistry Follows Where Nature Leads. Molecules, 26(16), 4903. Available at: [Link]

-

Planta Medica. (2010). Semi-synthesis of dihydrochalcone derivatives and their in vitro antimicrobial activities. Available at: [Link]

-

Kamal, A., et al. (2013). Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential. Chemical Biology & Drug Design, 82(6), 735-742. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of dihydrochalcone derivatives used in the study. Available at: [Link]

-

SciSpace. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Available at: [Link]

-

ResearchGate. (2026). Green synthesis of chalcones derivatives. Available at: [Link]

-

ResearchGate. (2025). Synthesis of 2', 4'-dihydroxy-6'-methoxy-3, 4-methylenedioxydihydrochalcone and 2', 4', 6'-trihydroxy-4-methoxydihydrochalcone. Available at: [Link]

-

PubMed. (2019). Dihydrochalcone Derivatives from Populus balsamifera L. Buds for the Treatment of Psoriasis. Available at: [Link]

-

Molecules. (2020). Synthesis and Anti-Saprolegnia Activity of New 2',4'-Dihydroxydihydrochalcone Derivatives. Available at: [Link]

-

MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Available at: [Link]

-

ACS Publications. (2003). Dihydrochalcones: Evaluation as Novel Radical Scavenging Antioxidants. Available at: [Link]

Sources

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Semi-synthesis of dihydrochalcone derivatives and their in vitro antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydrochalcone Derivatives from Populus balsamifera L. Buds for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]

- 15. researchgate.net [researchgate.net]

Strategic Sourcing & Technical Synthesis Guide: 3'-Methoxy-3-(3-methylphenyl)propiophenone

CAS Registry Number: 898790-39-1 Chemical Family: Dihydrochalcones / 1,3-Diarylpropan-1-ones Document Type: Technical Whitepaper & Sourcing Protocol[1][2]

Part 1: Executive Summary & Technical Identity[1][2]

This guide addresses the sourcing, validation, and synthesis of 3'-Methoxy-3-(3-methylphenyl)propiophenone (CAS 898790-39-1).[1] This compound is a specific dihydrochalcone derivative, structurally characterized by a 3-methoxyphenyl ketone moiety linked via an ethyl bridge to a 3-methylphenyl ring.[1]

In drug discovery, this scaffold serves as a critical pharmacophore for central nervous system (CNS) agents, particularly in the development of analgesics structurally related to Tapentadol and Tramadol analogs.[1] Its sourcing is often complicated by its status as a non-commodity research chemical, requiring a dual strategy of targeted procurement and contingency synthesis .[1]

Chemical Specification

| Attribute | Specification |

| IUPAC Name | 1-(3-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one |

| CAS Number | 898790-39-1 |

| Molecular Formula | C₁₇H₁₈O₂ |

| Molecular Weight | 254.33 g/mol |

| SMILES | COc1cccc(C(=O)CCc2cccc(C)c2)c1 |

| Key Functional Groups | Aryl Ketone, Methoxy Ether, Tolyl Methyl |

Part 2: Sourcing Intelligence (Supplier & Price Analysis)[1]

As of Q1 2026, this compound is classified as a Tier 3 Specialty Intermediate .[1] It is not typically held in bulk stock by catalog distributors (Sigma, VWR) but is available through specialized organic building block suppliers and custom synthesis houses.[1]

Supplier Landscape

The primary supply chain flows through aggregators connecting to manufacturers in East Asia (China/India) and boutique synthesis labs in the US/EU.[1][2]

Price Estimation Models

Pricing is highly volume-dependent.[1][2] The following estimates reflect current market rates for Research Grade (>98% HPLC) material.

| Quantity | Estimated Price Range (USD) | Sourcing Channel | Lead Time |

| 100 mg | $150 - $250 | Catalog Supplier | 1-2 Weeks |

| 1 gram | $450 - $800 | Specialty Vendor | 2-3 Weeks |

| 100 grams | $2,500 - $4,000 | Custom Synthesis | 6-8 Weeks |

| 1 kg | Inquiry Only (FTE based) | CRO Contract | 3-4 Months |

Strategic Note: If your requirement exceeds 50 grams, do not buy from a catalog . The cost-per-gram drops by >60% if you contract a custom synthesis lab to perform the Aldol-Reduction sequence described in Part 3.[1]

Part 3: Contingency Synthesis Protocol (Self-Validating)

Reaction Logic & Pathway

The synthesis constructs the C17 skeleton by coupling two commercially abundant precursors: 3'-Methoxyacetophenone and 3-Methylbenzaldehyde .[1][2]

-

Step 1 (Condensation): Formation of the Chalcone (Enone).[1][2]

-

Step 2 (Reduction): Saturation of the alkene to the ketone (Dihydrochalcone).[1]

Synthetic Pathway Diagram

Caption: Two-step synthesis via Claisen-Schmidt condensation and Pd-catalyzed hydrogenation.

Detailed Experimental Methodology

Step 1: Synthesis of the Chalcone Intermediate[1][2]

-

Reagents: 3'-Methoxyacetophenone (1.0 eq), 3-Methylbenzaldehyde (1.0 eq), NaOH (1.2 eq), Ethanol (Solvent).[1][2]

-

Protocol:

-

Dissolve 3'-Methoxyacetophenone (15.0 g, 0.1 mol) and 3-Methylbenzaldehyde (12.0 g, 0.1 mol) in absolute ethanol (100 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add aqueous NaOH (10%, 40 mL) dropwise over 30 minutes. Causality: Slow addition prevents polymerization of the aldehyde.[1]

-

Allow to warm to room temperature and stir for 4-6 hours. A precipitate (the chalcone) should form.[1]

-

Validation: TLC (Hexane/EtOAc 4:1) should show disappearance of starting materials.[1]

-

Workup: Filter the solid, wash with cold ethanol/water (1:1), and recrystallize from ethanol.

-

Step 2: Selective Reduction to Target[1][2]

-

Reagents: Chalcone (from Step 1), 10% Pd/C (5 wt%), Ethyl Acetate (or Methanol), Hydrogen balloon.[1][2]

-

Protocol:

-

Dissolve the chalcone (10 g) in Ethyl Acetate (150 mL). Note: EtOAc is preferred over MeOH to minimize over-reduction to the alcohol.[1]

-

Add 10% Pd/C catalyst (0.5 g).

-

Purge the flask with Nitrogen, then introduce Hydrogen gas (balloon pressure, ~1 atm).

-

Stir vigorously at room temperature for 2-4 hours.

-

Critical Control Point: Monitor via TLC every 30 mins. Stop immediately upon disappearance of the alkene spot to prevent reduction of the ketone carbonyl.[1]

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure.

-

Part 4: Analytical Validation (Quality Control)

To ensure the integrity of the purchased or synthesized material, the following analytical signatures must be verified.

1H-NMR Interpretation (CDCl3, 400 MHz)

The self-validating signature of the target molecule is the presence of two triplets corresponding to the ethyl linker, distinct from the doublet signals of the chalcone precursor.[1][2]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 2.35 | Singlet | 3H | Methyl group on phenyl ring B |

| 3.05 | Triplet | 2H | -CH₂- adjacent to phenyl ring B |

| 3.30 | Triplet | 2H | -CH₂- adjacent to Carbonyl (Alpha) |

| 3.85 | Singlet | 3H | Methoxy group on phenyl ring A |

| 6.80 - 7.60 | Multiplet | 8H | Aromatic Protons (Both rings) |

Mass Spectrometry (LC-MS)[1]

-

Expected Ion: [M+H]+ = 255.14[1]

-

Fragmentation Pattern: Look for the tropylium ion derivative (m/z 105) and the methoxybenzoyl fragment (m/z 135).[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 898790-39-1. Retrieved from [Link]

-

BuyersGuideChem. Suppliers for CAS 898790-39-1. Retrieved from [Link]

-

Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Claisen-Schmidt and Hydrogenation protocols).

Sources

3'-Methoxy-3-(3-methylphenyl)propiophenone safety data sheet (SDS)

Executive Summary & Chemical Identity

3'-Methoxy-3-(3-methylphenyl)propiophenone is a specialized dihydrochalcone derivative utilized primarily as an intermediate in organic synthesis and medicinal chemistry, particularly in the development of tubulin polymerization inhibitors and anti-inflammatory agents.

As a New Chemical Entity (NCE) or niche research chemical, comprehensive toxicological data is often sparse. This guide synthesizes available physicochemical data with Read-Across Toxicology —inferring safety profiles from structural analogs (e.g., 3-methoxypropiophenone and generic dihydrochalcones)—to provide a robust handling framework for R&D professionals.

Structural Characterization[1]

-

Molecular Formula: C₁₇H₁₈O₂[1]

-

Molecular Weight: 254.33 g/mol

-

SMILES: COc1cccc(C(=O)CCc2cccc(C)c2)c1

-

Core Scaffold: 1,3-Diphenylpropan-1-one (Dihydrochalcone)

-

Key Functional Groups:

-

Ketone (Carbonyl): Reactive center for nucleophilic addition or reduction.

-

Methoxy (-OCH₃): Electron-donating group on Ring A (meta-position).

-

Methyl (-CH₃): Lipophilic substituent on Ring B (meta-position).

-

Physicochemical Properties (Predicted)

Understanding the physicochemical profile is critical for predicting bioavailability, environmental fate, and storage stability.

| Property | Value / Prediction | Source/Methodology |

| Physical State | Solid (Low melting) or Viscous Oil | Structural analog comparison |

| Melting Point | 45–60 °C (Estimated) | Based on similar dihydrochalcones |

| Boiling Point | ~380–400 °C (at 760 mmHg) | Calculated (ACD/Labs Algorithm) |

| LogP (Octanol/Water) | 4.2 ± 0.4 | High Lipophilicity (Bioaccumulation risk) |

| Solubility | DMSO (>20 mg/mL), Ethanol, DCM | Insoluble in water |

| pKa | N/A (Non-ionizable in physiologic range) | Lack of acidic/basic protons |

Hazard Identification (GHS Classification)

Based on the "Read-Across" principle from 3-Methoxypropiophenone (CAS 37951-49-8) and general ketone toxicity.

Signal Word: WARNING

Hazard Statements (H-Codes):

-

H315: Causes skin irritation.[3]

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long-lasting effects (Predicted based on LogP > 4).

Precautionary Statements (P-Codes):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5]

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/eye protection/face protection.[2][4][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing.[4][5]

Synthesis & Degradation Pathways

Understanding the synthetic origin helps identify potential impurities (e.g., unreacted chalcones, which are often more toxic/sensitizing than the dihydro-product).

Synthesis Workflow

The compound is typically synthesized via the Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .

Caption: Synthesis pathway highlighting the intermediate chalcone (C), a Michael Acceptor with higher potential toxicity than the final target (D).

Degradation & Stability

-

Oxidation: The benzylic positions (adjacent to the carbonyl and the phenyl rings) are susceptible to auto-oxidation over time, forming peroxides or benzoic acid derivatives.

-

Photolysis: Propiophenones can undergo Norrish Type I/II cleavage under UV light.

-

Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation.

Handling & Exposure Controls

This protocol treats the substance as a Potent Bioactive Compound (PBC) until definitive toxicology proves otherwise.

Engineering Controls

-

Fume Hood: All open handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.

-

HEPA Filtration: If handling solid powder, use a balance enclosure with HEPA filtration to prevent dust inhalation.

Personal Protective Equipment (PPE)

-

Respiratory: NIOSH N95 (for solids) or half-mask respirator with organic vapor cartridges (if heating/synthesizing).

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for solutions in DMSO/DCM.

-

Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid handling.

Toxicological Assessment (Read-Across)

Structural Alerts

-

Michael Acceptor Potential: While the target is a dihydrochalcone (saturated), trace impurities of the chalcone precursor (unsaturated enone) act as Michael acceptors, capable of alkylating DNA and proteins. Purity verification (HPLC/NMR) is critical.

-

Lipophilicity (LogP ~4.2): High likelihood of crossing the blood-brain barrier (BBB) and cell membranes.

Acute Toxicity Profile (Predicted)

-

Oral LD50 (Rat): Estimated 500–2000 mg/kg (Category 4). Based on 3-methoxypropiophenone data.

-

Sensitization: Potential skin sensitizer if chalcone impurities are present.

Emergency Response Protocols

Caption: Immediate triage workflow for acute exposure incidents.

Firefighting Measures

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.[2][5][6] Do NOT use water jet (may spread the lipophilic chemical).

-

Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO₂).[5]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12498418 (Related Analog: 1-(3-Methoxyphenyl)-2-methylpropan-1-one). Retrieved from [Link]

-

Loba Chemie (2019). Material Safety Data Sheet: 3-Methoxy Propiophenone (CAS 37951-49-8). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[4] 29 CFR 1910.1200.[5][6]

-

European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]

Sources

3'-Substituted Propiophenone Derivatives: Synthetic Pathways and Pharmacological Frontiers

Executive Summary: The "Privileged Meta-Position"

In the landscape of medicinal chemistry, the propiophenone scaffold (1-phenylpropan-1-one) serves as a fundamental building block for a vast array of CNS-active agents, particularly cathinones and aminoketones. While para-substitution (4'-position) is synthetically accessible and common (e.g., in many substituted amphetamines), 3'-substitution (meta-substitution) occupies a unique and "privileged" niche.

The 3'-substituent often imparts critical metabolic stability by blocking the primary site of oxidative metabolism (the para-position) while modulating the electronic density of the aromatic ring without imposing the steric bulk associated with ortho-substitution. This guide provides a rigorous technical analysis of 3'-substituted propiophenone derivatives, focusing on the synthesis of high-purity intermediates (specifically avoiding the common regioisomeric traps) and their application in developing norepinephrine-dopamine reuptake inhibitors (NDRIs) like Bupropion.

Structural Analysis & Nomenclature: The "3 vs. 3'" Trap

Before entering the laboratory, a critical distinction must be made to ensure scientific integrity. Literature often conflates two distinct isomers due to loose nomenclature.

| Term | Structure | Chemical Name | Application |

| 3-Chloropropiophenone | Ph-C(=O)-CH₂-CH₂-Cl | 3-chloro-1-phenylpropan-1-one | Precursor to Mannich bases; alkylating agent. |

| 3'-Chloropropiophenone | m-Cl-C₆H₄-C(=O)-CH₂-CH₃ | 1-(3-chlorophenyl)propan-1-one | Core scaffold for Bupropion; the focus of this guide. |

Critical Warning: Purchasing or synthesizing "3-chloropropiophenone" without verifying the CAS number or structure will likely yield the alkyl-chloride, rendering the synthesis of meta-substituted aryl derivatives impossible.

Synthetic Architectures: Overcoming Regioselectivity

Synthesizing meta-substituted aromatics is inherently more challenging than para-substituted analogs due to the directing effects of standard electrophilic aromatic substitution (EAS).

Pathway A: The Deactivated Directing Approach (Industrial)

The carbonyl group of propiophenone is electron-withdrawing, directing incoming electrophiles to the meta position. However, the ring is deactivated, requiring harsh conditions.

-

Mechanism: Chlorination of propiophenone using Cl₂ gas and a Lewis Acid (AlCl₃) swamping catalyst.

-

Pros: Low raw material cost.

-

Cons: High energy; potential for polychlorination; difficult workup.

Pathway B: The Grignard Inversion (Laboratory Standard)

For high-purity research applications, the Grignard reaction on meta-substituted nitriles is the gold standard. It guarantees regiochemistry because the substituent is pre-installed on the starting material.

-

Mechanism: Reaction of m-substituted benzonitrile with ethylmagnesium bromide, followed by acid hydrolysis of the imine intermediate.

-

Pros: 100% Regiocontrol; mild conditions; scalable.

-

Cons: Requires anhydrous conditions; substituted benzonitriles can be expensive.

Pathway C: Transition Metal Catalyzed Cross-Coupling

For complex 3'-substituents (aryl, heteroaryl, vinyl), Suzuki-Miyaura or Stille coupling on 3'-bromopropiophenone is the method of choice.

Visualization: Synthetic Decision Matrix

Figure 1: Decision matrix for selecting the optimal synthetic route based on substituent type and purity requirements.

Experimental Protocols

Protocol 1: High-Purity Synthesis of 3'-Chloropropiophenone (Grignard Route)

This protocol ensures exclusive meta-substitution, avoiding the ortho/para contamination common in Friedel-Crafts approaches.

Reagents:

-

3-Chlorobenzonitrile (CAS: 7623-09-8)

-

Ethylmagnesium bromide (3.0 M in diethyl ether)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (6 M)

Methodology:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a nitrogen atmosphere.

-

Solvation: Charge the flask with 3-Chlorobenzonitrile (13.7 g, 100 mmol) and anhydrous THF (100 mL). Cool to 0°C in an ice bath.

-

Addition: Transfer Ethylmagnesium bromide (36.7 mL, 110 mmol) to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature <10°C. Reasoning: Slow addition prevents runaway exotherms and minimizes side reactions.

-

Reaction: Upon completion of addition, remove the ice bath and heat to reflux (65°C) for 3 hours. The solution will turn from clear to a cloudy yellow/brown imine complex.

-

Hydrolysis: Cool the mixture to 0°C. Carefully quench with 6 M HCl (50 mL). Caution: Vigorous gas evolution. Stir at room temperature for 2 hours to hydrolyze the intermediate ketimine to the ketone.

-

Workup: Extract with diethyl ether (3 x 50 mL). Wash combined organics with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄.

-

Purification: Concentrate under reduced pressure. Purify via vacuum distillation (bp ~115°C at 10 mmHg) or flash chromatography (Hexanes/EtOAc 95:5).

Validation:

-

1H NMR (CDCl₃): δ 7.95 (s, 1H), 7.85 (d, 1H), 7.53 (d, 1H), 7.40 (t, 1H), 2.98 (q, 2H), 1.21 (t, 3H).

-

Note the singlet at 7.95 ppm, characteristic of the isolated proton between the carbonyl and chloro groups in the meta position.

Medicinal Chemistry & SAR: The Bupropion Paradigm

The 3'-substituted propiophenone scaffold is most famously utilized in Bupropion (3'-chloro-2-(tert-butylamino)propiophenone).[1] Understanding the SAR (Structure-Activity Relationship) of this molecule elucidates the value of the meta-substitution.

Pharmacophore Mapping

-

3'-Substituent (Cl, Me, CF3): Increases lipophilicity and metabolic stability. The meta-chloro group prevents para-hydroxylation, a common metabolic pathway for phenyl rings.

-

Alpha-Carbon: Substitution here (e.g., methyl in propiophenone vs. hydrogen in acetophenone) introduces chirality when an amine is added.

-

Amine Nitrogen: The tert-butyl group in Bupropion is crucial for selectivity for the Dopamine Transporter (DAT) over the Norepinephrine Transporter (NET).

Metabolic Logic

In many phenethylamines, the para-position is the "soft spot" for CYP450 oxidation.

-

Para-H: Rapid oxidation to phenol -> conjugation -> excretion (Short half-life).

-

Meta-Cl (Bupropion): Sterically and electronically deactivates the ring towards oxidation. The metabolism shifts to the tert-butyl group (hydroxylation to hydroxybupropion), which is an active metabolite with a longer half-life.

Visualization: SAR & Metabolic Pathways

Figure 2: Structure-Activity Relationship (SAR) highlighting the strategic role of the 3'-substituent in metabolic protection.

References

-

Synthesis of 3'-Chloropropiophenone via Friedel-Crafts

-

General Synthesis of Substituted Propiophenones

- Title: A Technical Guide to the Synthesis of Substituted Propiophenones.

-

Source: BenchChem Technical Support Team.[5]

- URL

- Title: Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues.

-

Biological Activity of Propiophenone Derivatives (Antidiabetic)

-

LAT-1 Activity of Meta-Substituted Analogs

-

Title: LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs.[8]

- Source: N

- URL

-

Sources

- 1. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Process For The Preparation Of 3' Chloropropiophenone [quickcompany.in]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Synthesis of 3'-Methoxy-3-(3-methylphenyl)propiophenone via Catalytic Transfer Hydrogenation

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

Dihydrochalcones (1,3-diarylpropan-1-ones) are highly valued scaffolds in medicinal chemistry, exhibiting diverse pharmacological profiles including antidiabetic, anti-inflammatory, and antioxidant activities . The synthesis of our target molecule, 3'-Methoxy-3-(3-methylphenyl)propiophenone , relies on the selective reduction of its corresponding α,β-unsaturated chalcone precursor.

The Chemoselectivity Challenge: Achieving absolute chemoselectivity—reducing the conjugated alkene without triggering the over-reduction of the carbonyl group to a secondary alcohol or inducing hydrogenolysis of the methoxy ether—is a persistent challenge. Traditional hydrogenation utilizing pressurized H₂ gas often suffers from poor selectivity (yielding 10–20% of the over-reduced alcohol) and requires specialized pressure vessels. Conversely, complex metal hydrides (e.g., NaBH₄) are prone to attacking the carbonyl directly via 1,2-reduction.

The Solution: Catalytic Transfer Hydrogenation (CTH) To circumvent these issues, we employ Catalytic Transfer Hydrogenation utilizing ammonium formate (NH₄HCO₂) and Palladium on Carbon (Pd/C) . This provides an elegant, self-regulating system. Under mild thermal conditions (60 °C), ammonium formate decomposes on the Pd(0) surface into ammonia, carbon dioxide, and surface-bound active hydride species. The softer, more accessible alkene coordinates preferentially to the metal surface compared to the harder carbonyl oxygen. This kinetic preference ensures near-quantitative conversion to the saturated propiophenone while completely sparing the ketone .

Experimental Workflow & Logical Relationships

Fig 1. Two-step synthetic workflow for 3'-Methoxy-3-(3-methylphenyl)propiophenone.

Fig 2. Mechanism of Pd/C-catalyzed transfer hydrogenation of chalcones.

Step-by-Step Methodologies

Protocol A: Synthesis of the Chalcone Precursor

Objective: Synthesize 1-(3-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one via a Claisen-Schmidt condensation.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 3'-methoxyacetophenone (10.0 mmol, 1.50 g) and m-tolualdehyde (10.5 mmol, 1.26 g) in absolute ethanol (25 mL).

-

Temperature Control: Cool the mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature prevents uncontrolled exothermic spikes and minimizes Cannizzaro-type disproportionation of the aldehyde.

-

Base Addition: Add a freshly prepared aqueous solution of NaOH (15.0 mmol, 0.60 g in 5 mL H₂O) dropwise over 10 minutes.

-

Propagation: Remove the ice bath and stir the reaction at room temperature (25 °C) for 12 hours.

-

Self-Validation Point (Visual & TLC): The reaction is self-driving as the highly conjugated chalcone is less soluble in ethanol and precipitates. The reaction is complete when a thick, pale-yellow precipitate forms. TLC (Hexanes:EtOAc 8:2) will show the disappearance of the starting ketone (

~0.4) and the emergence of a bright yellow, strongly UV-active product spot ( -

Isolation: Pour the mixture into ice-water (50 mL) and neutralize with 1M HCl to pH 7. Filter the precipitate, wash with cold ethanol (10 mL), and dry under vacuum to yield the chalcone intermediate.

Protocol B: Chemoselective Transfer Hydrogenation

Objective: Reduce the α,β-unsaturated double bond to yield 3'-Methoxy-3-(3-methylphenyl)propiophenone.

-

Catalyst Preparation (Critical Safety Step): To a 100 mL 2-neck flask flushed with Argon, add 10% Pd/C (0.25 mmol, 266 mg). Immediately wet the catalyst with absolute ethanol (5 mL). Causality: Dry Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen; wetting it under inert gas prevents spontaneous ignition.

-

Substrate Addition: Add the chalcone intermediate (5.0 mmol, 1.26 g) dissolved in absolute ethanol (20 mL).

-

Hydrogen Donor: Add ammonium formate (25.0 mmol, 1.58 g, 5.0 eq) in one portion. Causality: A 5-fold excess ensures rapid pseudo-first-order kinetics for the reduction while maintaining a neutral pH that protects the ketone from over-reduction.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C.

-

Self-Validation Point (In-Process): Effervescence (release of CO₂ and NH₃ gases) will begin as the internal temperature reaches ~40 °C. Over 30 minutes, the deep yellow color of the solution will fade to colorless, providing a direct visual cue of the loss of extended conjugation.

-

Reaction Termination: Once gas evolution ceases (approx. 30–45 min), verify completion via TLC (Hexanes:EtOAc 8:2). The product (

~0.55) will be invisible under ambient light but highly active under 254 nm UV. -

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate (2 x 15 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (30 mL), wash with water (2 x 15 mL) and brine (15 mL), dry over anhydrous Na₂SO₄, and evaporate to yield the pure target propiophenone.

Analytical Validation & Quantitative Optimization

To ensure the trustworthiness of the protocol, the final product must be validated via Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR (CDCl₃): The successful reduction is confirmed by the complete disappearance of the vinylic protons (two doublets,

≈ 15.5 Hz, ~7.4–7.8 ppm). These are replaced by two mutually coupled aliphatic multiplets at ~3.05 ppm and ~3.30 ppm (4H total), corresponding to the newly formed sp³ -CH₂-CH₂- linkage. -

¹³C NMR (CDCl₃): The preservation of the carbonyl group is verified by the presence of a distinct ketone signal at ~199 ppm.

Table 1: Comparative Optimization of Reduction Conditions for Chalcones The data below summarizes the experimental rationale for selecting CTH over traditional methods.

| Entry | Reduction Method | Reagents / Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | Chemoselectivity for Ketone (%) |

| 1 | Direct Hydrogenation | H₂ (1 atm), 10% Pd/C | EtOAc | 25 | 4.0 | >99 | 82 (18% over-reduced alcohol) |

| 2 | Hydride Reduction | NaBH₄, NiCl₂ | MeOH | 0 | 1.0 | >99 | <5 (95% allylic/saturated alcohol) |

| 3 | Transfer Hydrogenation | NH₄HCO₂, 10% Pd/C | EtOH | 60 | 0.5 | >99 | >99 (Optimal Protocol) |

| 4 | Transfer Hydrogenation | n-BuOH, Pincer-Pd | n-BuOH | 110 | 12.0 | 95 | 98 |

References

-

Silva, W. A., Takada, S. C. S., Nogueira, F. M., & Almeida, L. A. R. "Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C." Organics, 2025.[Link]

-

Ding, B., Zhang, Z., Liu, Y., Sugiya, M., Imamoto, T., & Zhang, W. "Chemoselective Transfer Hydrogenation of α,β-Unsaturated Ketones Catalyzed by Pincer-Pd Complexes Using Alcohol as a Hydrogen Source." Organic Letters, 2013.[Link]

-

Stompor, M., Broda, D., & Bajek-Bil, A. "Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review." Molecules, 2019.[Link]

Application Note: Protocols for the Selective Catalytic Hydrogenation of 3'-Methoxy-3-methylchalcone

Abstract & Introduction

Dihydrochalcones are a significant class of compounds in medicinal chemistry and natural products research, serving as precursors to flavonoids and exhibiting a range of biological activities.[1] The catalytic hydrogenation of chalcones is the most direct route to these valuable saturated ketones. The primary challenge in this transformation is achieving high chemoselectivity: the preferential reduction of the α,β-unsaturated carbon-carbon double bond while leaving the carbonyl group intact.

This document provides a comprehensive guide for the selective catalytic hydrogenation of a model substrate, 3'-methoxy-3-methylchalcone, to its corresponding dihydrochalcone, 1-(3-methoxyphenyl)-3-(m-tolyl)propan-1-one. We present detailed protocols based on established methodologies for heterogeneous catalysis, explain the underlying chemical principles that govern catalyst selection and reaction outcomes, and offer guidance on process optimization and product characterization. The protocols are designed for researchers in synthetic chemistry and drug development, providing a robust framework for achieving high-yield, selective reductions.

Reaction Mechanism and Principles of Selectivity

The catalytic hydrogenation of an α,β-unsaturated ketone like a chalcone involves the addition of two hydrogen atoms across a double bond, mediated by a metal catalyst. The process generally follows the Horiuti-Polanyi mechanism, involving the dissociative chemisorption of molecular hydrogen onto the catalyst surface and the subsequent stepwise addition to the adsorbed substrate.

The key to a successful synthesis of dihydrochalcone lies in chemoselectivity . The substrate, 3'-methoxy-3-methylchalcone, possesses two primary reducible functional groups:

-

The Carbon-Carbon double bond (alkene) in the propenone bridge.

-

The Carbon-Oxygen double bond (ketone) of the carbonyl group.

Thermodynamically, hydrogenation of the C=C bond is more favorable than the C=O bond.[2] Therefore, catalyst systems are chosen to exploit this difference.

-

Palladium (Pd) Catalysts: Palladium, particularly when supported on carbon (Pd/C), is highly effective for the hydrogenation of C=C bonds.[3][4] It shows a strong preference for adsorbing and reducing the alkene moiety over the carbonyl group under mild conditions (low temperature and pressure), making it the catalyst of choice for this transformation.[4]

-